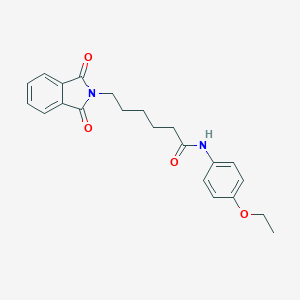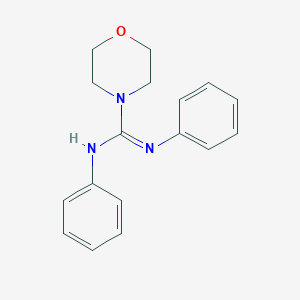![molecular formula C15H17ClN2OS B258984 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide, also known as CTPI, is an organic compound that has been studied for its potential use in scientific research. CTPI belongs to the class of thiazole compounds, which have been shown to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is not fully understood, but it has been shown to interact with copper ions and form a complex that can be detected by fluorescence spectroscopy. This compound may also have other biological activities, such as inhibiting enzymes or modulating signaling pathways, but further research is needed to confirm these effects.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound for scientific research. It has also been shown to have good stability in various biological and environmental conditions, which makes it a reliable tool for detecting copper ions. However, the biochemical and physiological effects of this compound on living organisms are not well understood, and further research is needed to determine its potential risks and benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is its selectivity for copper ions, which allows for specific detection and quantification of this metal ion in biological and environmental samples. This compound is also relatively easy to synthesize and has good stability in various conditions, making it a reliable tool for scientific research. However, the limitations of this compound include its limited solubility in water, which may affect its ability to interact with biological samples. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide. One area of research is to further investigate its mechanism of action and biological activities, such as its potential as an enzyme inhibitor or signaling modulator. Another area of research is to develop new fluorescent probes based on the structure of this compound, which may have improved selectivity and sensitivity for detecting metal ions. Additionally, this compound may have potential applications in other areas of research, such as bioimaging or drug delivery, which should be explored in future studies.
Conclusion
In conclusion, this compound is an organic compound that has been studied for its potential use in scientific research. Its selectivity for copper ions makes it a valuable tool for detecting and quantifying this metal ion in biological and environmental samples. The synthesis method of this compound has been optimized to reduce the cost and increase the efficiency of the process. However, further research is needed to fully understand the mechanism of action and biological activities of this compound, as well as its potential risks and benefits.
Méthodes De Synthèse
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide involves the reaction of 4-chlorobenzylamine with 2-bromo-1-pentanone in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with thiosemicarbazide and acetic anhydride to form this compound. The yield of this compound is about 60%, and the purity is over 95%. The synthesis method of this compound has been optimized to reduce the cost and increase the efficiency of the process.
Applications De Recherche Scientifique
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, which can be detected by fluorescence spectroscopy. This property of this compound makes it a valuable tool for the detection and quantification of copper ions in biological and environmental samples.
Propriétés
Formule moléculaire |
C15H17ClN2OS |
|---|---|
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-3-4-14(19)18-15-17-10-13(20-15)9-11-5-7-12(16)8-6-11/h5-8,10H,2-4,9H2,1H3,(H,17,18,19) |
Clé InChI |
BNCILNKSHAIXDX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Cl |
SMILES canonique |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)


![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)

![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)